tert-butyl N-[1-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate
Description
tert-butyl N-[1-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate: is a complex organic compound that features a tert-butyl group, a pyridine ring, and an oxadiazole ring
Properties
IUPAC Name |
tert-butyl N-[1-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-16(2,3)24-15(22)19-17(8-4-5-9-17)14-21-20-13(23-14)12-7-6-10-18-11-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRUOSGJWVDTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to manage the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways. Its ability to interact with specific proteins makes it valuable for research into cellular processes .
Medicine: It can be used in the development of new drugs targeting specific diseases .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]pyrazol-4-yl}pyridin-2-yl)ethane-1,2-diamine): This compound shares the tert-butyl and pyridine groups but has a different core structure.
tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound also contains a tert-butyl group and a pyridine ring but differs in its functional groups and overall structure.
Uniqueness: tert-butyl N-[1-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)cyclopentyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different core structures .
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